molecular formula C11H19BN2O2 B1422119 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1007110-53-3

1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B1422119
CAS No.: 1007110-53-3
M. Wt: 222.09 g/mol
InChI Key: PKJCXHILXIEALN-UHFFFAOYSA-N
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Description

“1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” is a chemical compound with the molecular formula C11H19BN2O2 . It is used in research and development .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1-bromo-3-nitrobenzene with bis(pinacolato)diboron and potassium acetate in dimethyl sulfoxide at 90°C for 4 hours under an argon atmosphere . After the reaction is complete, the reaction mixture is cooled to room temperature, transferred into water, and the product is extracted with ethyl acetate .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring substituted with an ethyl group at one position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at another position .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 222.09 . Its physicochemical properties include a high gastrointestinal absorption, permeability across the blood-brain barrier, and it is a substrate for P-glycoprotein . It has a molar refractivity of 73.25 and a topological polar surface area of 40.46 Ų . Its solubility is classified as soluble .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been studied for its synthesis and structural characterization, including X-ray diffraction and spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR. These studies provide insights into the molecular structure and conformation of such compounds, which are important for understanding their chemical properties and potential applications (Liao et al., 2022); (Yang et al., 2021).

Intermediate in Synthesis of Biologically Active Compounds

  • It has been used as an intermediate in the synthesis of various biologically active compounds. For instance, it's an important intermediate in the synthesis of crizotinib, a medication used to treat certain types of lung cancer (Kong et al., 2016).

Application in Palladium-Catalyzed Borylation

  • The compound is involved in the palladium-catalyzed borylation of arylbromides, a method effective in synthesizing arenes with sulfonyl groups. This process is significant in organic synthesis, contributing to the creation of complex molecules (Takagi & Yamakawa, 2013).

Microwave-Assisted Synthesis

  • Its derivatives have been accessed via microwave-assisted synthesis, leading to the development of heteroaryl-substituted benzimidazoles. This approach highlights its role in facilitating rapid and efficient chemical reactions (Rheault, Donaldson, & Cheung, 2009).

Development of Fluorescent Probes

  • It has been utilized in the synthesis of novel near-infrared fluorescence probes. These probes are valuable in various applications like bioimaging and diagnostics (You-min, 2014).

Understanding Molecular Electrostatic Potential

  • Research involving this compound includes investigating its molecular electrostatic potential and frontier molecular orbitals using density functional theory (DFT). Such studies are crucial in the field of computational chemistry, aiding in the prediction of chemical reactivity and properties (Huang et al., 2021).

Contribution to Medicinal Chemistry

  • It has been used in the development of various medicinally important compounds. For example, its derivatives have been synthesized and evaluated for anticancer activities, indicating its potential in drug discovery and development (Bethel et al., 2012).

Safety and Hazards

This compound is classified as potentially harmful if swallowed, and it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and wearing protective gloves, clothing, eye protection, and face protection .

Properties

IUPAC Name

1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BN2O2/c1-6-14-9(7-8-13-14)12-15-10(2,3)11(4,5)16-12/h7-8H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJCXHILXIEALN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682349
Record name 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007110-53-3
Record name 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethylpyrazole-5-boronic acid, pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

At 0° C., to above solution of 4-methylpyrazole (˜50 mmol) was added n-BuLi (2.5M in hexane, 22 mL, 55 mmol). The reaction solution was stirred for 1 hour at RT and then cooled to −78° C. [J. Heterocyclic Chem. 41, 931 (2004)]. To the reaction solution was added 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (10.2 g, 55 mmol). After 15 min at −78° C., the reaction was allowed to warm to 0° C. over 1 hour. The reaction was diluted with saturated NH4Cl solution and extracted with DCM. The organics were dried over Na2SO4 and concentrated under vacuum to afford a tan solid (9.8 g, 89%) which was used without further purification. LCMS (ES) m/z 141 (M+H)+for [RB(OH)2]; 1H NMR (CDCl3, 400 MHz) δ ppm 7.52 (d, J=2 Hz, 1H), 6.36 (d, J=2 Hz, 1H), 4.48 (q, J=7.2 Hz, 2H), 1.44 (t, J=7.2 Hz, 3H), 1.36 (s, 12H)
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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